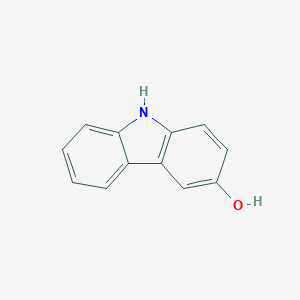

9H-Carbazol-3-ol

Vue d'ensemble

Description

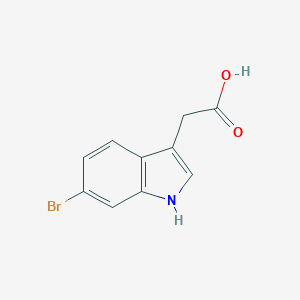

9H-Carbazol-3-ol is a chemical compound with the molecular formula C12H9NO . It is a basic structural element of a variety of naturally active and synthetic compounds with a broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Synthesis Analysis

While specific synthesis methods for 9H-Carbazol-3-ol were not found in the search results, related compounds such as 5,8-dimethyl-9H-carbazol-3-ol have been synthesized via a hydroxydeboronation reaction .Molecular Structure Analysis

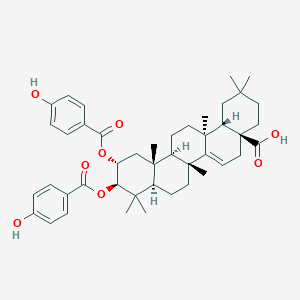

The molecular structure of 9H-Carbazol-3-ol consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 183.206 Da, and the monoisotopic mass is 183.068420 Da .Chemical Reactions Analysis

9H-Carbazol-3-ol can undergo oxidation reactions. For example, biphenyl-utilizing bacteria have been found to convert 9H-carbazol into 9H-carbazol-1-ol and 9H-carbazol-3-ol . The formation of 9H-carbazol-3-ol by the spontaneous release from the corresponding dihydrodiols was provided by the first-time detection of 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one .Physical And Chemical Properties Analysis

9H-Carbazol-3-ol has a density of 1.4±0.1 g/cm³, a boiling point of 431.4±18.0 °C at 760 mmHg, and a flash point of 214.7±21.2 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Applications De Recherche Scientifique

Pharmaceutical Applications

9H-Carbazol-3-ol: has been identified as a compound with versatile pharmacological applications. It is a structural element in a variety of naturally active and synthetic compounds, exhibiting a broad range of actions including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities . Its derivatives are being explored for their potential in treating various diseases, leveraging its inhibitory effects on angiogenesis and inflammation .

Biotechnological Product Engineering

In biotechnological research, 9H-Carbazol-3-ol is used to study the oxidation activities of biphenyl-utilizing bacteria. These bacteria can convert 9H-Carbazole into hydroxylated metabolites like 9H-Carbazol-3-ol, which have significant implications in the development of new biotechnological products .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis. Researchers have developed single-step syntheses of 3-hydroxycarbazoles via annulation of electron-rich anilines and quinones, which is a testament to its versatility in chemical reactions and its potential for creating complex organic molecules .

Catalysis

3-Hydroxycarbazole: is involved in cross-dehydrogenative coupling reactions with arenols, catalyzed by mesoporous silica-supported oxovanadium catalysts. This showcases its role in facilitating chemical transformations, which is crucial in the synthesis of biologically active compounds and functional molecules .

Environmental Biodegradation

The environmental fate and biodegradation of carbazole derivatives, including 3-Hydroxycarbazole , are of interest in environmental science. Bacterial dioxygenases catalyze the initial oxidation of carbazole to 3-hydroxycarbazole, which is a step in the biodegradation pathway of these compounds .

Photovoltaic Applications

In the field of renewable energy, particularly in the development of dye-sensitized solar cells, polymers derived from 9H-Carbazol-3-ol are synthesized for use as gel electrolytes. This application leverages the photophysical properties of the compound to enhance the efficiency of solar cells .

Antimicrobial Research

9H-Carbazol-3-ol: derivatives have been synthesized and evaluated for their antimicrobial activities. This research is crucial in the ongoing search for new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

9H-Carbazol-3-ol, also known as 3-Hydroxycarbazole, is a derivative of carbazole . Carbazole-based molecules are recognized for their diverse biological activities . .

Mode of Action

It is known that carbazole derivatives can exhibit a broad range of actions, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It has been found that 9h-carbazole can be primarily converted into 9h-carbazol-1-ol and 9h-carbazol-3-ol by biphenyl-utilizing bacteria . This suggests that 9H-Carbazol-3-ol may play a role in certain bacterial metabolic pathways.

Result of Action

Carbazole itself has been found to be an inhibitor of angiogenesis and inflammation , suggesting that 9H-Carbazol-3-ol may have similar effects.

Action Environment

It has been found that the transformation rates of 9h-carbazole to 9h-carbazol-1-ol and 9h-carbazol-3-ol were higher in biphenyl-grown cells than in cells cultivated with organic acids or nutrient broth . This suggests that the compound’s action may be influenced by the presence of certain environmental factors.

Propriétés

IUPAC Name |

9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXHZSORLSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224387 | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-3-ol | |

CAS RN |

7384-07-8 | |

| Record name | 3-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)